molecular formula C9H5Br2NO2 B13644408 5,7-dibromo-1H-indole-2-carboxylic Acid

5,7-dibromo-1H-indole-2-carboxylic Acid

Cat. No.: B13644408
M. Wt: 318.95 g/mol
InChI Key: KZKSMNYAGBPYPP-UHFFFAOYSA-N
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Description

5,7-dibromo-1H-indole-2-carboxylic acid is a brominated derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dibromo-1H-indole-2-carboxylic acid typically involves the bromination of indole derivatives. One common method is the bromination of 1H-indole-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,7-dibromo-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

5,7-dibromo-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,7-dibromo-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s ability to bind to certain enzymes or receptors, potentially inhibiting their activity. The indole ring structure allows for π-π interactions with aromatic amino acids in proteins, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1H-indole-2-carboxylic acid
  • 7-bromo-1H-indole-2-carboxylic acid
  • 5,6,7-tribromoindole

Uniqueness

Compared to other brominated indole derivatives, it offers a distinct combination of properties that make it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H5Br2NO2

Molecular Weight

318.95 g/mol

IUPAC Name

5,7-dibromo-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H5Br2NO2/c10-5-1-4-2-7(9(13)14)12-8(4)6(11)3-5/h1-3,12H,(H,13,14)

InChI Key

KZKSMNYAGBPYPP-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=C(C=C1Br)Br)C(=O)O

Origin of Product

United States

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